molecular formula C5H11O5P B1597173 3-(Dimethoxyphosphoryl)propanoic acid CAS No. 30337-09-8

3-(Dimethoxyphosphoryl)propanoic acid

Cat. No.: B1597173
CAS No.: 30337-09-8
M. Wt: 182.11 g/mol
InChI Key: UCJRQUJJIIBKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethoxyphosphoryl)propanoic acid is a phosphonate compound known for its unique chemical structure and biological activity. It is often used in various fields of research due to its versatile properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethoxyphosphoryl)propanoic acid typically involves the esterification of propanoic acid with dimethyl phosphite. The reaction is usually carried out under acidic conditions to facilitate the formation of the phosphonate ester .

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes, where propanoic acid is reacted with dimethyl phosphite in the presence of a catalyst to increase the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethoxyphosphoryl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: It can be reduced to form phosphonates.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphosphoryl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Phosphonic acids.

    Reduction: Phosphonates.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

3-(Dimethoxyphosphoryl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphonate compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethoxyphosphoryl)propanoic acid involves its interaction with various molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate
  • Trimethyl 3-phosphonopropionate
  • Trimethyl (2-carboxyethyl)phosphonate

Comparison: 3-(Dimethoxyphosphoryl)propanoic acid is unique due to its specific phosphonate group, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher reactivity in substitution reactions and a broader range of applications in both research and industry .

Properties

IUPAC Name

3-dimethoxyphosphorylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O5P/c1-9-11(8,10-2)4-3-5(6)7/h3-4H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJRQUJJIIBKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378697
Record name 3-(Dimethoxyphosphoryl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30337-09-8
Record name 3-(Dimethoxyphosphoryl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Dimethoxyphosphoryl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(Dimethoxyphosphoryl)propanoic acid
Reactant of Route 3
3-(Dimethoxyphosphoryl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(Dimethoxyphosphoryl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(Dimethoxyphosphoryl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(Dimethoxyphosphoryl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.